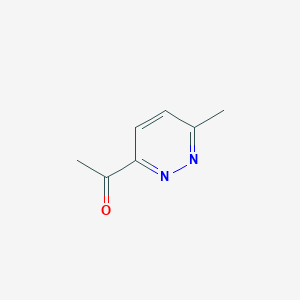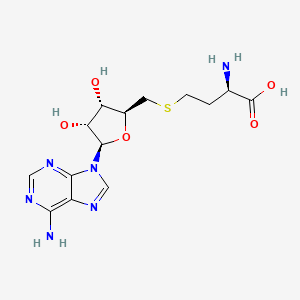
Ethyl 2,4-dimethylbenzoylformate
Descripción general
Descripción
Ethyl 2,4-dimethylbenzoylformate, also known as EDBF, is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 g/mol . This compound has gained attention in the science and industry fields due to its unique properties and potential applications.
Molecular Structure Analysis
The InChI code for Ethyl 2,4-dimethylbenzoylformate is1S/C12H14O3/c1-4-15-12(14)11(13)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 2,4-dimethylbenzoylformate has a molecular weight of 206.24 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Spectroscopic Properties
Ethyl 2,4-dimethylbenzoylformate, as part of certain chemical compounds, has been studied for its spectroscopic properties. Research includes the study of ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate in various solvents, exploring the relationship between molecular conformations and spectral behavior. These studies involve steady-state spectroscopic techniques, electrochemical measurements, and quantum-chemical calculations, contributing significantly to our understanding of the dual emission and dipole moments in these compounds (Józefowicz et al., 2007).
Antifungal and Cytotoxic Properties
Another significant application is in the realm of antifungal and cytotoxic properties. Compounds like ethyl 2,4-dihydroxy-5,6-dimethylbenzoate have shown strong antifungal activity against specific fungi and cytotoxicity against human cervical tumor cell lines, highlighting their potential in medical and pharmaceutical research (Silva et al., 2005).
Non-linear Optical Properties
The molecule has also been a subject of study in the field of non-linear optics. Research on molecules like ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate and its derivatives, which contain separate electron donor and electron acceptor groups, shows significant potential for non-linear optical properties. These studies provide detailed analysis of the first-order hyperpolarizabilities of such molecules, combining experimental spectroscopic measurements with semiempirical calculations. This research opens pathways for advancements in optoelectronic devices and technologies (Józefowicz et al., 2009).
Fluorescent Probes for CO2 Detection
Research has also been conducted on the development of fluorescent probes for real-time monitoring of low carbon dioxide levels. Novel fluorescent probes with an aggregation-enhanced emission feature, containing tertiary amine moieties and related to ethyl 2,4-dimethylbenzoylformate, have been synthesized for quantitative detection of CO2. This is particularly significant for applications in biological and medical fields (Wang et al., 2015).
Synthesis of Organic Photoreceptor Compounds
Another application involves the synthesis of organic photoreceptor compounds. For example, ethyl 3 carbazylidene α phenyl phenylhydrazone, related to the chemical structure of ethyl 2,4-dimethylbenzoylformate, has been synthesized for use as a charge transporting material in organic electrophotographic photoreceptors. This synthesis highlights the compound's relevance in the development of materials for imaging technologies (Li Du, 2000).
Safety And Hazards
Safety data sheets suggest that exposure to Ethyl 2,4-dimethylbenzoylformate should be avoided. If inhaled or contacted with skin or eyes, appropriate first aid measures should be taken . The compound should be handled in a well-ventilated place, and personal protective equipment, including chemical impermeable gloves, should be worn .
Propiedades
IUPAC Name |
ethyl 2-(2,4-dimethylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYSICOONSJFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20531008 | |
| Record name | Ethyl (2,4-dimethylphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20531008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dimethylbenzoylformate | |
CAS RN |
80120-33-8 | |
| Record name | Ethyl (2,4-dimethylphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20531008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)
![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)